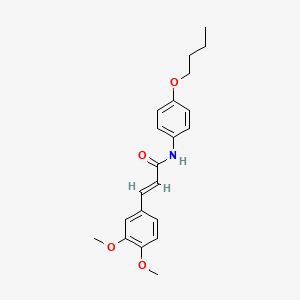![molecular formula C22H18O5 B4766648 2-(3,4-dimethoxybenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one](/img/structure/B4766648.png)
2-(3,4-dimethoxybenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one
Übersicht
Beschreibung
2-(3,4-dimethoxybenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one, also known as DMBC, is a synthetic compound that has been widely studied for its potential therapeutic applications. DMBC belongs to the class of compounds known as chromones, which have been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-(3,4-dimethoxybenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one is not fully understood, but it is thought to involve the modulation of various signaling pathways involved in inflammation, oxidative stress, and cancer cell growth. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), as well as the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation. This compound has also been shown to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress. In addition, this compound has been shown to inhibit the activity of various enzymes involved in cancer cell growth, such as matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. Studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines and chemokines, such as IL-6, TNF-α, and monocyte chemoattractant protein-1 (MCP-1), in various cell types. This compound has also been shown to reduce the expression of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which are involved in the recruitment of inflammatory cells to sites of inflammation. In addition, this compound has been shown to reduce oxidative stress and enhance antioxidant defenses in various cell types. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, with studies demonstrating its ability to induce apoptosis and inhibit angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,4-dimethoxybenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one has several advantages for lab experiments, including its ease of synthesis, stability, and solubility in organic solvents. However, this compound has some limitations, including its relatively low potency compared to other chromones, and its limited bioavailability in vivo. These limitations may be overcome by modifying the chemical structure of this compound to improve its potency and pharmacokinetic properties.
Zukünftige Richtungen
Future research on 2-(3,4-dimethoxybenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one could focus on several areas, including the development of more potent analogs, the investigation of its pharmacokinetic properties in vivo, and the evaluation of its efficacy in animal models of inflammatory diseases and cancer. Additionally, the potential use of this compound as a lead compound for the development of novel therapeutics could be explored, with a focus on its anti-inflammatory, antioxidant, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethoxybenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one has been shown to exhibit a range of biological activities, making it a promising candidate for therapeutic applications. Studies have shown that this compound has potent anti-inflammatory and antioxidant properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis and atherosclerosis. This compound has also been shown to exhibit anticancer properties, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells in vitro.
Eigenschaften
IUPAC Name |
(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-8-methoxy-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O5/c1-24-16-10-8-15-21-14(16)5-4-6-18(21)27-20(22(15)23)12-13-7-9-17(25-2)19(11-13)26-3/h4-12H,1-3H3/b20-12- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCQPOKILPCJQT-NDENLUEZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=C3C2=C(C=C1)C(=O)C(=CC4=CC(=C(C=C4)OC)OC)O3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C=CC=C3C2=C(C=C1)C(=O)/C(=C/C4=CC(=C(C=C4)OC)OC)/O3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(difluoromethoxy)-2-methylphenyl]-2-{4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4766575.png)
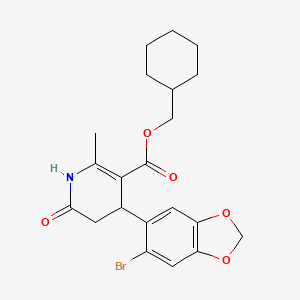
![methyl 3-(2-chloro-6-fluorobenzyl)-1-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4766580.png)
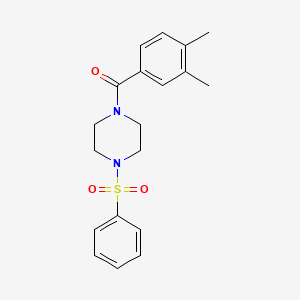
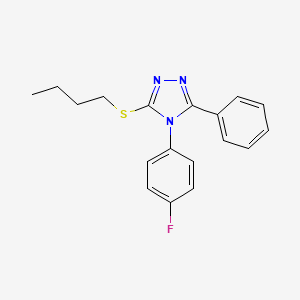
![1-({3-[(isopropylamino)carbonyl]-4-methoxyphenyl}sulfonyl)-4-piperidinecarboxamide](/img/structure/B4766602.png)
![4,4,6-trimethyl-2-oxo-1-(5-oxo-2-thioxo-4-imidazolidinylidene)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 1-naphthoate](/img/structure/B4766607.png)

![5-{3-bromo-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4766621.png)
![4-propyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4766629.png)
![3-(3-bromophenyl)-N-[3-(dimethylamino)propyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4766635.png)
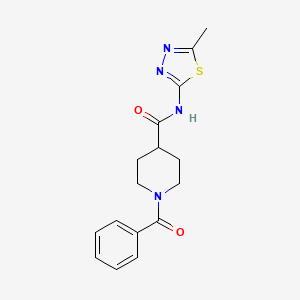
![N-({[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4766653.png)
